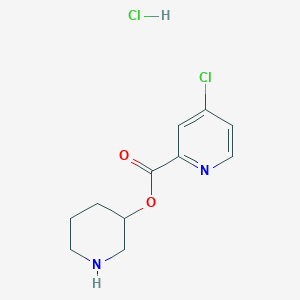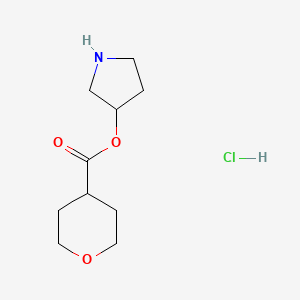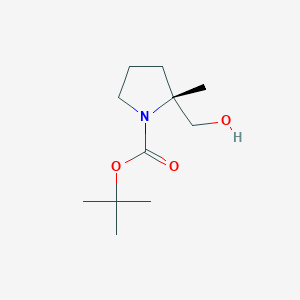
(3,3-Difluoro-1-methylcyclobutyl)methanol
Vue d'ensemble
Description
“(3,3-Difluoro-1-methylcyclobutyl)methanol” is a chemical compound with the CAS Number: 1408076-35-6 . It has a molecular weight of 136.14 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H10F2O . The average mass is 136.140 Da and the monoisotopic mass is 136.069977 Da .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . It is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
1. Catalytic Applications
(3,3-Difluoro-1-methylcyclobutyl)methanol's utility in catalysis is highlighted in the study of a RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol. This process demonstrates the effective utilization of methanol as both a C1 synthon and an H2 source, indicating the potential of methanol derivatives like this compound in similar catalytic applications (Sarki et al., 2021).
2. Biological Conversion for Specialty Chemicals
A study on the biological conversion of methanol to specialty chemicals in Escherichia coli showcases the potential of methanol and its derivatives in bioengineering applications. This suggests the possibility of using derivatives like this compound in the biological production of chemicals and fuels (Whitaker et al., 2017).
3. Methanol in Industrial Applications
The utility of methanol in various industrial applications, such as a precursor for more complex chemical structures, also extends to its derivatives. The versatility of methanol in the production of chemicals like acetic acid and methylamines could imply similar uses for this compound (Dalena et al., 2018).
4. Methanol as a Solubilizing Agent
Research on methanol's impact on lipid dynamics in biological membranes indicates its role as a solubilizing agent. This property could be relevant for this compound in similar contexts, such as studying transmembrane proteins (Nguyen et al., 2019).
5. Methanol in Methylobacterium extorquens
The application of methanol in Methylobacterium extorquens for biotechnological purposes suggests the potential of methanol derivatives in microbial methylotrophy and metabolic engineering (Ochsner et al., 2014).
Safety and Hazards
“(3,3-Difluoro-1-methylcyclobutyl)methanol” is classified as dangerous with hazard statements H225, H302, H315, H319, H335 . The precautionary statements include P210, P233, P235, P240, P241, P242, P243, P261, P264, P280, P303, P305, P313, P332, P337, P338, P351, P353, P361, P362, P364, P370, P378, P403 .
Propriétés
IUPAC Name |
(3,3-difluoro-1-methylcyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-5(4-9)2-6(7,8)3-5/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWZBDZCFSXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-35-6 | |
| Record name | (3,3-Difluoro-1-methyl-cyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)


![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)







![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)
